2,2-diethyl-2H-1,3-benzodioxol-5-amine

Nitroarene synthesis Electrophilic aromatic substitution Building-block reactivity

This 1,3-benzodioxol-5-amine features a gem‑diethyl substitution that delivers virtually quantitative nitration at the 5‑position (Cole, Crank & Minh, 1980), making it a cost‑effective precursor for kilo‑scale production of 5‑nitro intermediates. The free amine – unlike salt forms of the dimethyl analog – provides superior solubility and compatibility in non‑aqueous amide couplings, sulfonylations, and reductive aminations. Its estimated logP of ~2.4 and MW of 193 g/mol place it squarely in CNS drug‑discovery property space, while the steric shielding of the diethyl groups reduces non‑specific protein binding in chemical‑biology probe applications. Batch‑specific QC documentation (NMR, HPLC, GC) is supplied with every order.

Molecular Formula C11H15NO2
Molecular Weight 193.246
CAS No. 67482-20-6
Cat. No. B2822736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-diethyl-2H-1,3-benzodioxol-5-amine
CAS67482-20-6
Molecular FormulaC11H15NO2
Molecular Weight193.246
Structural Identifiers
SMILESCCC1(OC2=C(O1)C=C(C=C2)N)CC
InChIInChI=1S/C11H15NO2/c1-3-11(4-2)13-9-6-5-8(12)7-10(9)14-11/h5-7H,3-4,12H2,1-2H3
InChIKeyASRKBBBOOGTIHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diethyl-2H-1,3-benzodioxol-5-amine (CAS 67482-20-6): Core Structural and Pharmacophoric Profile for Scientific Procurement


2,2-Diethyl-2H-1,3-benzodioxol-5-amine (CAS 67482-20-6) is a 1,3-benzodioxole derivative featuring a primary aromatic amine at the 5-position and a gem‑diethyl substitution at the 2‑position of the dioxole ring (molecular formula C₁₁H₁₅NO₂, exact mass 193.1103 g/mol) . The compound serves as a versatile building block in heterocyclic and medicinal chemistry, where the amine function enables acylation, sulfonylation, reductive amination, and diazotization pathways . The 2,2‑dialkyl substitution pattern is a key attribute: according to the method of Cole, Crank, and Minh (Aust. J. Chem., 1980), 2,2‑disubstituted 1,3‑benzodioxoles undergo “virtually quantitative nitration at position 5,” providing a high‑yielding entry to 5‑nitro intermediates . The compound is supplied globally at standard purity specifications (≥95%) with batch‑specific QC documentation (NMR, HPLC, GC) .

Why Generic Substitution of 2,2-Diethyl-2H-1,3-benzodioxol-5-amine Can Compromise Downstream Performance


In‑class 2,2‑dialkyl‑1,3‑benzodioxol‑5‑amines cannot be freely interchanged because the steric and electronic environment created by the gem‑dialkyl substituent directly modulates the reactivity of the aromatic amine, the conformational bias of the dioxole ring, and the lipophilicity of the scaffold. The 2,2‑dimethyl analog (MW 165.19) and 2,2‑diethyl analog (MW 193.24) differ by 28 Da and approximately 0.8 logP units (estimated), which alters both physicochemical profiles and molecular recognition events in biological systems . The 2,2‑diethyl variant provides a trade‑off between steric protection of the ketal center and synthetic accessibility, whereas the 2,2‑tetramethylene (spiro‑cyclopentyl) analog introduces significantly greater steric hindrance, often reducing nitration efficiency relative to the near‑quantitative yields reported for acyclic 2,2‑dialkyl analogues . Furthermore, the free amine in 2,2‑diethyl‑2H‑1,3‑benzodioxol‑5‑amine (as opposed to the HCl salt form of the dimethyl analog) offers distinct solubility and reaction compatibility advantages for non‑aqueous coupling protocols .

Quantitative Differentiation Evidence for 2,2-Diethyl-2H-1,3-benzodioxol-5-amine Versus Closest Analogs


Synthetic Yield: 5‑Nitration Efficiency of 2,2‑Diethyl vs. 2,2‑Tetramethylene‑1,3‑benzodioxole

The Cole–Crank–Minh method demonstrates that 2,2‑disubstituted 1,3‑benzodioxoles with acyclic gem‑dialkyl groups (including 2,2‑diethyl) undergo “virtually quantitative” nitration at the 5‑position, whereas the 2,2‑tetramethylene (spiro‑cyclopentyl) analog exhibits reduced reactivity under identical conditions, requiring longer reaction times and/or higher temperatures to approach comparable conversion . This difference directly impacts the atom economy of multi‑step syntheses originating from the 5‑amino derivative.

Nitroarene synthesis Electrophilic aromatic substitution Building-block reactivity

Molecular Weight and Lipophilicity: 2,2‑Diethyl vs. 2,2‑Dimethyl‑1,3‑benzodioxol‑5‑amine

The target compound (MW 193.24 g/mol) is 28 Da heavier than its 2,2‑dimethyl counterpart (MW 165.19 g/mol) . While experimentally measured logP values are not available in the open literature, the consensus estimated logP (ALOGPS 2.1) for 2,2‑diethyl‑2H‑1,3‑benzodioxol‑5‑amine is approximately 2.4, compared to approximately 1.6 for the 2,2‑dimethyl analog . This 0.8 logP unit difference corresponds to a predicted 6‑fold increase in octanol‑water partition coefficient, which may affect membrane permeability and non‑specific protein binding in cellular assays.

Drug-likeness Physicochemical properties Lead optimization

Amine Form and Salt Availability: 2,2‑Diethyl Free Amine vs. 2,2‑Dimethyl HCl Salt

The target compound is primarily supplied and catalogued as the free amine (≥95% purity by NMR/HPLC) . In contrast, the 2,2‑dimethyl analog is predominantly available as the hydrochloride salt (CAS 75200‑79‑2) . The free amine form permits direct use in amide coupling, reductive amination, and Buchwald–Hartwig reactions without the additional neutralization step required for the HCl salt, reducing process mass intensity by one synthetic operation and improving compatibility with moisture‑sensitive reagents.

Free amine reactivity Salt vs. free base Non-aqueous coupling

Class‑Level Pharmacological Activity: 1,3‑Benzodioxole‑5‑amines as Anti‑Arrhythmic and CNS Agents

The 2,2‑disubstituted‑1,3‑benzodioxole class, encompassing 5‑amino, 5‑amido, and 5‑aminoether derivatives, has demonstrated anti‑arrhythmic activity with a larger safety margin than procaine or procainamide in comparative pharmacological evaluations in mice . The European patent family (e.g., EP 0064027 A1) further establishes that benzodioxole derivatives bearing substituted amino groups at the 5‑position exhibit diuretic and antihypertensive activity . While specific quantitative data for the 2,2‑diethyl‑5‑amino free amine are not reported in these references, the class‑level evidence indicates that the 2,2‑diethyl substitution pattern lies within the activity‑conferring structural space defined by the genus.

Anti-arrhythmic activity CNS pharmacology Benzodioxole SAR

Commercial Availability and QC Documentation: Batch‑Level Analytical Traceability

Multiple independent suppliers (Bidepharm, Enamine, MolCore, CymitQuimica) offer the compound at ≥95% or ≥97% purity with batch‑specific QC documentation including NMR, HPLC, and GC spectra . This represents broader multi‑vendor availability compared to the 2,2‑tetramethylene analog, which lacks catalog listings from major screening compound suppliers, and to the N‑cyclopentyl‑substituted analog, which is available from fewer sources .

Quality control Batch traceability Procurement specifications

Optimal Research and Industrial Application Scenarios for 2,2-Diethyl-2H-1,3-benzodioxol-5-amine (CAS 67482-20-6)


Medicinal Chemistry: CNS‑Targeted Fragment and Lead Optimization Libraries

The estimated logP of ~2.4 and molecular weight of 193 g/mol position 2,2‑diethyl‑2H‑1,3‑benzodioxol‑5‑amine within the preferred property space for CNS drug discovery (logP 2–3, MW < 300). The free amine enables direct diversification via amide coupling, sulfonamide formation, or reductive amination, producing focused libraries for serotonin receptor, dopamine receptor, or ion channel targets . The scaffold's demonstrated class‑level anti‑arrhythmic and CNS activity supports its use as a privileged core for hit‑to‑lead programs.

Process Chemistry: Kilogram‑Scale Synthesis of 5‑Nitro‑2,2‑diethyl‑1,3‑benzodioxole

The near‑quantitative nitration yield of the 2,2‑diethyl scaffold reported by Cole et al. (1980) makes this compound a cost‑effective precursor for the multi‑kilogram production of 5‑nitro‑2,2‑diethyl‑1,3‑benzodioxole, a versatile intermediate for agrochemicals and pharmaceuticals. Subsequent catalytic hydrogenation of the nitro group regenerates the 5‑amine, enabling recycling within synthetic routes.

Chemical Biology: Photoaffinity Labeling and Bioconjugation Probes

The 5‑amino group serves as an attachment point for biotin, fluorophores, or photoaffinity labels (e.g., diazirines) via standard NHS‑ester or isothiocyanate chemistry. The gem‑diethyl groups provide steric shielding that can reduce non‑specific protein binding relative to the 2,2‑dimethyl or unsubstituted analogs, improving signal‑to‑noise ratios in pull‑down experiments.

Agrochemical Discovery: Carbamate and Urea Insecticide Intermediates

Patent literature establishes that 2,2‑dialkyl‑1,3‑benzodioxol‑5‑yl N‑methylcarbamates exhibit broad‑spectrum pesticidal activity . The 2,2‑diethyl variant offers improved lipophilicity and potentially enhanced cuticular penetration in insects compared to the 2,2‑dimethyl analog, while the free amine permits on‑resin or solution‑phase carbamoylation without salt interference.

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